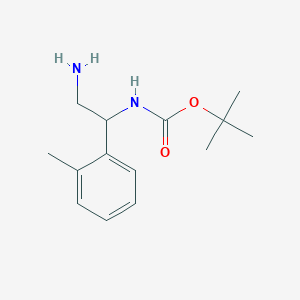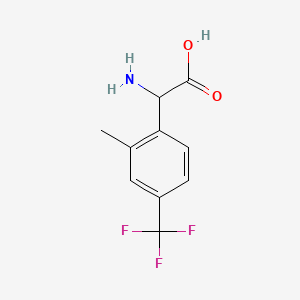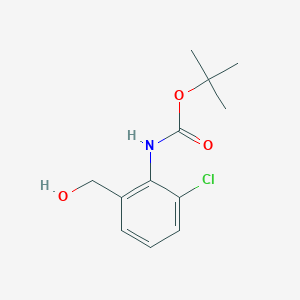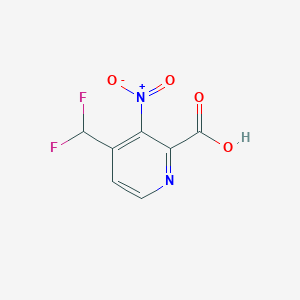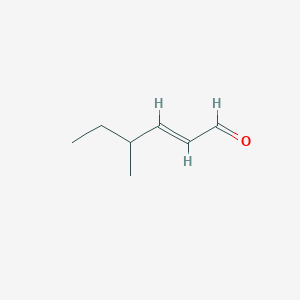
3-Hydroxy-3-(quinolin-6-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-3-(quinolin-6-yl)propanoic acid is an organic compound that features a quinoline moiety attached to a propanoic acid backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-3-(quinolin-6-yl)propanoic acid typically involves the reaction of quinoline derivatives with appropriate reagents. One common method includes the reaction of quinoline-6-carboxaldehyde with malonic acid in the presence of a base, followed by decarboxylation and hydrolysis . Another method involves the use of quinoline-6-boronic acid with ethyl 3-bromopropanoate under Suzuki coupling conditions, followed by hydrolysis .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy-3-(quinolin-6-yl)propanoic acid undergoes various chemical reactions, including:
Substitution: The quinoline ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using concentrated nitric acid and sulfuric acid.
Major Products Formed:
Oxidation: 3-Oxo-3-(quinolin-6-yl)propanoic acid.
Reduction: 3-Hydroxy-3-(quinolin-6-yl)propanol.
Substitution: 6-Nitroquinoline derivatives.
Scientific Research Applications
3-Hydroxy-3-(quinolin-6-yl)propanoic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism by which 3-Hydroxy-3-(quinolin-6-yl)propanoic acid exerts its effects involves its interaction with specific molecular targets. For instance, its anticancer activity is attributed to its ability to inhibit EGFR, leading to the disruption of cell signaling pathways involved in cell proliferation and survival . The compound binds to the active site of EGFR, preventing the phosphorylation of tyrosine residues and subsequent downstream signaling .
Comparison with Similar Compounds
- 3-Hydroxy-3-(quinolin-2-yl)propanoic acid
- 3-Hydroxy-3-(quinolin-4-yl)propanoic acid
- 3-Hydroxy-3-(quinolin-8-yl)propanoic acid
Comparison: Compared to its analogs, 3-Hydroxy-3-(quinolin-6-yl)propanoic acid exhibits unique properties due to the position of the quinoline moiety. This positional difference can influence the compound’s reactivity, binding affinity to molecular targets, and overall biological activity . For example, the 6-position attachment may enhance its ability to interact with specific enzymes or receptors compared to other positional isomers .
Properties
Molecular Formula |
C12H11NO3 |
|---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
3-hydroxy-3-quinolin-6-ylpropanoic acid |
InChI |
InChI=1S/C12H11NO3/c14-11(7-12(15)16)9-3-4-10-8(6-9)2-1-5-13-10/h1-6,11,14H,7H2,(H,15,16) |
InChI Key |
TYYYSYMSPKXDPU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C(CC(=O)O)O)N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[1-(4-Ethylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13546459.png)
![6H,7H-[1,4]oxathiino[2,3-c]pyridazine-3-carboxylicacid](/img/structure/B13546471.png)
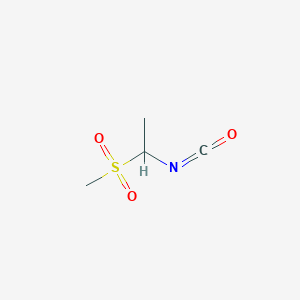
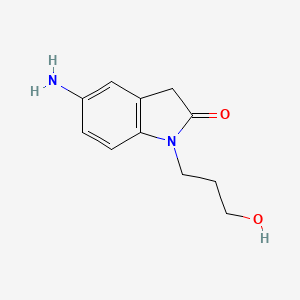
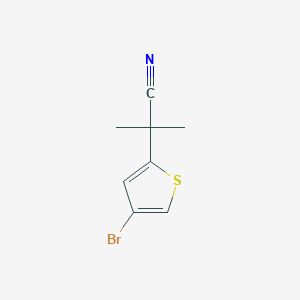
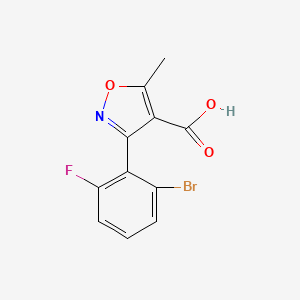
![6-chloro-N-(4-cyano-2-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide](/img/structure/B13546497.png)

